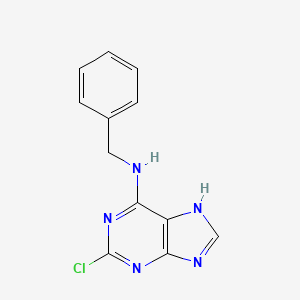
N-Benzyl-2-chloro-9H-purin-6-amine
Vue d'ensemble
Description
N-Benzyl-2-chloro-9H-purin-6-amine is a chemical compound with the CAS Number: 39639-47-9. It has a molecular weight of 259.7 and its IUPAC name is N-benzyl-2-chloro-9H-purin-6-amine .
Synthesis Analysis
The synthesis of N-Benzyl-2-chloro-9H-purin-6-amine involves a reaction of 2,6-dichloropurine with benzylamine and triethylamine in n-butanol. The mixture is stirred and heated at 60°C for 15 minutes. The resulting precipitate is filtered, washed with water and methanol, and air-dried overnight .Molecular Structure Analysis
The InChI code for N-Benzyl-2-chloro-9H-purin-6-amine is 1S/C12H10ClN5/c13-12-17-10 (9-11 (18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H2,14,15,16,17,18) .Physical And Chemical Properties Analysis
N-Benzyl-2-chloro-9H-purin-6-amine is a solid substance. It should be stored in a dark place, under an inert atmosphere, at 2-8°C. Its purity is 95%. It has a high GI absorption, is BBB permeant, and acts as an inhibitor for CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .Applications De Recherche Scientifique
Antitumor Agents
N-Benzyl-2-chloro-9H-purin-6-amine: derivatives have been synthesized and investigated for their potential role as antitumor agents. These compounds have shown promise in inducing apoptosis in cancer cell lines, suggesting their use as chemotherapy agents .
Apoptosis-Inducing Agents
The compound has been part of studies to develop new pharmacophore models for apoptosis-inducing agents in cancer therapy. This involves understanding the structural requirements for activity against specific cancer cell lines .
Pharmacophore Modelling
Research has utilized N-Benzyl-2-chloro-9H-purin-6-amine in pharmacophore modelling to identify key features like aromatic centers, hydrogen acceptor/donor centers, and hydrophobic areas that are consistent with cytotoxic activity .
Synthesis of Purine Derivatives
The compound serves as a starting material for the synthesis of various purine derivatives. These derivatives are then tested for different biological activities, including their role as antitumor agents .
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-2-chloro-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBYBPPNNHJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444807 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-chloro-9H-purin-6-amine | |
CAS RN |
39639-47-9 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



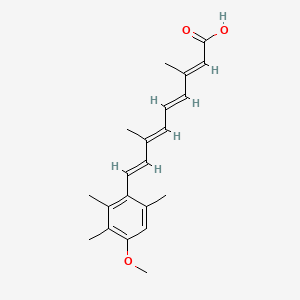
![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
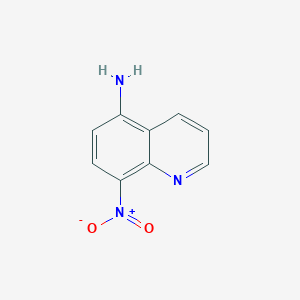
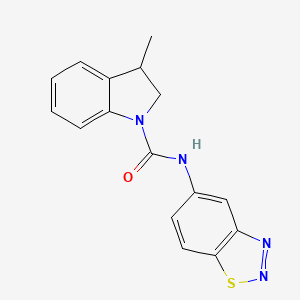
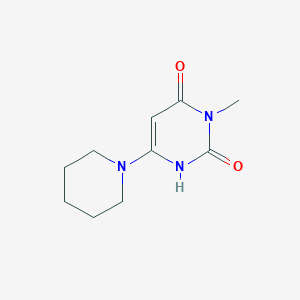
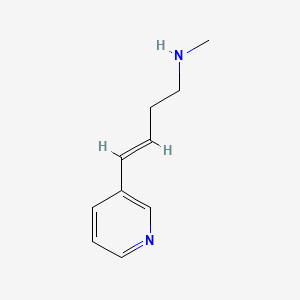

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)




